![molecular formula C10H12N4 B11905762 (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine CAS No. 944030-58-4](/img/structure/B11905762.png)
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
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Overview
Description
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Standardized batch processes to ensure high yield and purity.
Continuous Flow Chemistry: Advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1.1. Core Ring Formation
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization of 2-amino-3-nitropyridine precursors. For example:
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Key Step : Reaction of 2-amino-5-chloro-3-nitropyridine with (S)-pyrrolidine derivatives under nucleophilic aromatic substitution (SNAr) conditions .
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Conditions : Heating at 45–90°C in polar aprotic solvents (e.g., DMF or DCE) with N,N-diisopropylethylamine (DIPEA) as a base .
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Yield : ~37–61% after purification by silica gel chromatography .
1.2. Functionalization of the Pyrrolidine Substituent
The (S)-pyrrolidine group undergoes post-synthetic modifications:
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Acetylation : Treatment with acetic anhydride in dichloromethane to introduce acetamide groups at the pyrrolidine nitrogen .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to append aromatic groups (e.g., 1-methylpyrazol-4-yl) .
2.1. Electrophilic Aromatic Substitution
The C5 and C7 positions of the imidazo[4,5-c]pyridine ring are electron-deficient, enabling:
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Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF at 80°C .
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Nitration : Nitric acid in sulfuric acid yields nitro derivatives, though yields are moderate (40–55%) .
2.2. Nucleophilic Displacement
The C4-chlorine atom in 4,5-dichloro-3-nitropyridin-2-amine undergoes displacement with amines:
3.1. Palladium-Catalyzed Cross-Couplings
Reaction Type | Conditions | Yield | Product |
---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂, DABCO, alkyne, 80°C | 61% | Alkyne-functionalized derivatives |
Suzuki | Pd/C, aryl boronic acid, Na₂CO₃, 100°C | 23% | Biaryl analogs |
4.1. Nitro Group Reduction
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Outcome : Converts nitro groups to amines, enabling further functionalization (e.g., sulfonamide formation) .
Biological Interactions
While not a direct chemical reaction, the compound’s stereochemistry influences binding to biological targets:
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Kinase Inhibition : The (S)-pyrrolidine configuration enhances selectivity for Aurora-A kinase via hydrogen bonding with Val135 .
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Antimicrobial Activity : Chlorine substituents at C5 improve efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) .
Spectroscopic Characterization
Stability and Degradation
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly:
- Kinase Inhibition : Research indicates that (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can inhibit several kinases, including Aurora kinases. These kinases play crucial roles in cell division and proliferation, making this compound a potential candidate for anti-cancer therapies by disrupting tumor growth pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections .
Oncology
In oncology, this compound has been investigated for its ability to inhibit cancer cell proliferation. Case studies have demonstrated its effectiveness in targeting Aurora kinases, which are often overexpressed in various cancers. By inhibiting these kinases, the compound can lead to reduced tumor growth and improved patient outcomes.
Neurology
The compound's effects on neurological pathways are also under investigation. Its ability to modulate kinase activity may have implications for neurodegenerative diseases where kinase dysregulation is a contributing factor. Studies are ongoing to evaluate its efficacy in models of diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
Multiple synthetic routes have been developed to create this compound and its derivatives. These methods include:
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: A class of compounds with similar core structures.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its specific configuration and potential biological activities. Its combination of the imidazopyridine core with the chiral pyrrolidine ring sets it apart from other similar compounds.
Properties
CAS No. |
944030-58-4 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
WQILXFBGCXWLKS-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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